3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one
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Overview
Description
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of methoxymethoxy and methoxyphenyl groups, as well as a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-lactam intermediate.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using a methoxymethylating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction.
Addition of the 3-Methylbutyl Side Chain: The 3-methylbutyl side chain can be introduced through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions (HCl, NaOH) are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one: The parent compound.
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-ol: A hydroxylated derivative.
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-thione: A thione analog.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(2)5-10-15-16(22-11-20-3)17(19)18(15)13-6-8-14(21-4)9-7-13/h6-9,12,15-16H,5,10-11H2,1-4H3 |
InChI Key |
SVHBRYSLIFKQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC |
Origin of Product |
United States |
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